molecular formula C31H29BrN2O5S B12388318 Asper-29

Asper-29

Cat. No.: B12388318
M. Wt: 621.5 g/mol
InChI Key: PVSAZGHLDWSSJJ-XRKRLSELSA-N
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Description

Asper-29 is a chemical compound known for its dual inhibitory action on cathepsin L and cathepsin S, enzymes involved in various cellular processes. This compound is an analog of Asperphenamate and has shown significant potential in the study of cancer migration and invasion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asper-29 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Asper-29 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced analogs.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated analogs.

Scientific Research Applications

Asper-29 has a wide range of scientific research applications, including:

Mechanism of Action

Asper-29 exerts its effects by inhibiting the activity of cathepsin L and cathepsin S. These enzymes are involved in the degradation of extracellular matrix proteins, which is a critical step in cancer cell migration and invasion. By inhibiting these enzymes, this compound can suppress the metastasis of cancer cells .

Comparison with Similar Compounds

    Asperphenamate: The parent compound of Asper-29, known for its inhibitory action on cathepsins.

    Cathepsin Inhibitors: Other compounds that inhibit cathepsins, such as E-64 and leupeptin.

Uniqueness: this compound is unique due to its dual inhibitory action on both cathepsin L and cathepsin S, making it a valuable tool in cancer research. Its structural analog, Asperphenamate, primarily inhibits only one type of cathepsin, highlighting the enhanced efficacy of this compound .

Properties

Molecular Formula

C31H29BrN2O5S

Molecular Weight

621.5 g/mol

IUPAC Name

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2R)-2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C31H29BrN2O5S/c32-26-16-18-28(19-17-26)40(37,38)34-27(20-23-10-4-1-5-11-23)22-39-31(36)29(21-24-12-6-2-7-13-24)33-30(35)25-14-8-3-9-15-25/h1-19,27,29,34H,20-22H2,(H,33,35)/t27-,29-/m1/s1

InChI Key

PVSAZGHLDWSSJJ-XRKRLSELSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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